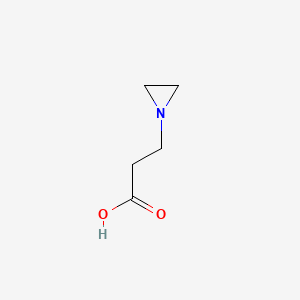
Aziridine-1-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine-1-propionic acid is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to a propionic acid moiety Aziridines are known for their significant ring strain, which makes them highly reactive and valuable in various chemical transformations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aziridine-1-propionic acid typically involves the formation of the aziridine ring followed by the introduction of the propionic acid group. One common method is the cyclization of an appropriate amino alcohol precursor. For instance, the reaction of an amino alcohol with a suitable leaving group under basic conditions can lead to the formation of the aziridine ring. Subsequent functionalization can introduce the propionic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and other modern techniques can further enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Aziridine-1-propionic acid undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typical.
Major Products Formed:
Nucleophilic Ring Opening: Produces a variety of amine derivatives.
Oxidation: Yields oxides or hydroxylated products.
Reduction: Forms amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Aziridine-1-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive aziridine ring.
Wirkmechanismus
The mechanism of action of aziridine-1-propionic acid involves the reactivity of the aziridine ring. The ring strain makes it prone to nucleophilic attack, leading to ring-opening reactions that can modify biological molecules. This reactivity is harnessed in various applications, including drug design, where the compound can interact with molecular targets such as enzymes and receptors, disrupting their normal function and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid: Another aziridine derivative with a carboxylic acid group, but with different reactivity and applications.
Azetidine-2-carboxylic acid: A four-membered nitrogen-containing ring with a carboxylic acid group, used in different synthetic and biological contexts.
Uniqueness: Aziridine-1-propionic acid is unique due to its specific ring structure and the presence of the propionic acid moiety, which imparts distinct reactivity and potential applications. Its combination of ring strain and functional groups makes it a versatile compound in both synthetic and biological research.
Eigenschaften
CAS-Nummer |
25741-05-3 |
|---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
3-(aziridin-1-yl)propanoic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)1-2-6-3-4-6/h1-4H2,(H,7,8) |
InChI-Schlüssel |
XIVXINZIDLMMRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















